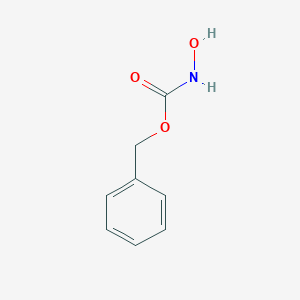

Benzyl N-hydroxycarbamate

Description

Properties

IUPAC Name |

benzyl N-hydroxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(9-11)12-6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBSPTAPCMSZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187827 | |

| Record name | Carbamic acid, hydroxy-, benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3426-71-9 | |

| Record name | Benzyl N-hydroxycarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3426-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl hydroxycarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3426-71-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, hydroxy-, benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-hydroxy-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(Benzyloxycarbonyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL HYDROXYCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB5I7L0KH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl N-hydroxycarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzyl N-hydroxycarbamate

This compound, identified by its CAS Number 3426-71-9 , is a pivotal intermediate in the landscape of modern organic synthesis and pharmaceutical development.[1][2] While its name might seem unassuming, this molecule offers a unique combination of a nucleophilic hydroxylamine core masked by a readily cleavable benzyloxycarbonyl (Cbz) protecting group. This structural motif makes it an indispensable building block for constructing complex nitrogen-containing molecules, particularly within the synthesis of active pharmaceutical ingredients (APIs).[3] Its stability, crystalline nature, and versatile reactivity profile position it as a high-value reagent for researchers aiming to forge new therapeutic agents with precision and efficiency. This guide provides an in-depth exploration of its properties, synthesis, analytical characterization, and applications, grounded in established scientific principles and field-proven insights.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective application. This compound is a white to off-white crystalline solid that is stable under recommended storage conditions.[2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 3426-71-9 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Melting Point | 65-70 °C | [4] |

| Boiling Point | 373.4 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.265 g/cm³ (Predicted) | [2] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [2][4] |

Spectroscopic Data Interpretation

Spectroscopic analysis provides an unambiguous fingerprint for the identification and purity assessment of this compound.

The proton NMR spectrum provides a clear map of the hydrogen environments within the molecule. The spectrum of this compound in CDCl₃ exhibits characteristic signals corresponding to the benzyl group and the N-hydroxycarbamate moiety.

-

δ ~7.30-7.40 ppm (multiplet, 5H): This signal corresponds to the five aromatic protons of the phenyl ring on the benzyl group.[5] The multiplet arises from the complex splitting patterns of the ortho, meta, and para protons.

-

δ ~5.15 ppm (singlet, 2H): This sharp singlet is characteristic of the two benzylic protons (-CH₂-). Their chemical equivalence and lack of adjacent protons result in a singlet.[5]

-

Exchangeable Protons (N-H, O-H): The protons on the nitrogen and oxygen atoms are acidic and can undergo rapid exchange with trace amounts of water or other acidic impurities in the solvent. This often results in broad signals that may not always be distinctly visible or may have a variable chemical shift.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic surroundings.

-

δ ~170-185 ppm: The carbonyl carbon (C=O) of the carbamate group typically resonates in this downfield region due to the strong deshielding effect of the two adjacent electronegative atoms (O and N).[6]

-

δ ~125-150 ppm: This region contains the signals for the aromatic carbons of the benzyl group. The carbon attached to the benzylic CH₂ group will have a different shift from the others.[6]

-

δ ~50-65 ppm: The benzylic carbon (-CH₂-) signal appears in this range, shifted downfield by the adjacent oxygen atom.[6]

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

-

~3200-3400 cm⁻¹ (broad): This absorption is characteristic of the N-H and O-H stretching vibrations. The broadness is indicative of hydrogen bonding.[7]

-

~3000-3100 cm⁻¹ (medium): These peaks correspond to the C-H stretching of the aromatic ring.[8]

-

~1630-1680 cm⁻¹ (strong): A strong, sharp peak in this region is the hallmark of the carbonyl (C=O) stretch of the carbamate group.[8]

-

~1000-1250 cm⁻¹ (strong): This region typically shows strong C-O stretching vibrations.[9]

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the compound's identity.

-

[M+H]⁺: In positive-ion electrospray ionization (ESI+), the protonated molecule is observed at m/z 168.1.[5]

-

[M+NH₄]⁺: The formation of an ammonium adduct is also common, giving a peak at m/z 185.1.[5]

Part 2: Synthesis and Mechanism

The reliable synthesis of this compound is crucial for its application. A common and scalable laboratory preparation involves the reaction of benzyl chloroformate with hydroxylamine hydrochloride in the presence of a base.[5]

Experimental Protocol

This protocol is a self-validating system, where successful execution yields a crystalline product with the spectroscopic characteristics detailed in Part 1.

Reagents:

-

Hydroxylamine hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (DCM)

-

Petroleum ether

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Purified water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, add sodium carbonate (1.5 equivalents) and purified water. Stir until the sodium carbonate is completely dissolved.

-

Add hydroxylamine hydrochloride (1.15 equivalents) to the solution at room temperature and stir until dissolved.

-

Slowly add a solution of benzyl chloroformate (1.0 equivalent) in dichloromethane dropwise over approximately 4 hours. Maintain the reaction at room temperature.

-

After the addition is complete, continue stirring for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel and add purified water to facilitate phase separation.

-

Separate the organic (DCM) layer. Extract the aqueous layer three times with dichloromethane.

-

Combine all organic extracts and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at 45°C to yield the crude product.

-

For purification, dissolve the crude product in a minimal amount of hot dichloromethane. Cool the solution to 0°C in an ice-water bath.

-

Slowly add petroleum ether (approx. 3 volumes relative to DCM) to induce crystallization.

-

Allow the mixture to crystallize at 0°C for at least 1 hour.

-

Collect the white solid by filtration, wash with a cold mixture of petroleum ether and dichloromethane (3:1), and dry under reduced pressure.

Causality Behind Experimental Choices

-

Base (Sodium Carbonate): Hydroxylamine is used as its hydrochloride salt for stability. The sodium carbonate serves two critical roles: first, it neutralizes the HCl salt to liberate the free hydroxylamine nucleophile. Second, it neutralizes the HCl byproduct generated during the reaction between hydroxylamine and benzyl chloroformate, driving the reaction to completion.

-

Two-Phase System (Water/DCM): This biphasic system is advantageous for controlling the reaction. The inorganic base and salts remain in the aqueous phase, while the organic starting material and product are soluble in the dichloromethane phase. This setup facilitates an efficient reaction at the interface and simplifies the subsequent work-up.

-

Slow Addition: Benzyl chloroformate is a reactive electrophile. Slow, dropwise addition is crucial to control the reaction temperature (exotherm) and to prevent side reactions, such as the formation of di- or tri-substituted products.[10]

-

Recrystallization: The solvent pair of dichloromethane (in which the product is soluble) and petroleum ether (in which it is poorly soluble) is an effective system for purification. Cooling reduces the solubility of the product, leading to the formation of pure crystals.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Part 3: Applications in Drug Development

The utility of this compound stems from its ability to act as a protected hydroxylamine surrogate. The N-hydroxycarbamate functional group is a key pharmacophore in some drugs and a versatile synthetic handle for creating more complex structures.

Key Intermediate in the Synthesis of Ticagrelor

A prominent application of this compound is in the synthesis of Ticagrelor , a potent antiplatelet drug used to prevent thrombotic events in patients with acute coronary syndrome.[5] Ticagrelor's mechanism involves the reversible antagonism of the P2Y₁₂ receptor on platelets.[11]

In several patented synthetic routes, this compound or its derivatives are used to construct key intermediates.[5][11] The hydroxylamine moiety is crucial for forming specific heterocyclic ring systems that are central to the drug's final structure. The benzyloxycarbonyl group serves as an effective protecting group that is stable to many reaction conditions but can be removed later in the synthesis, typically via catalytic hydrogenation.

General Reactivity and Broader Utility

Beyond specific drug targets, the N-hydroxycarbamate moiety is a versatile functional group in medicinal chemistry.

-

Electrophilic Amination: N-hydroxycarbamates can be oxidized to generate nitrosoformate intermediates. These are potent electrophilic aminating agents used to introduce nitrogen into carbonyl compounds, a key transformation in building complex molecules.[12]

-

Heterocycle Synthesis: The hydroxylamine functionality is a classic precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles, such as isoxazolidines, which are important scaffolds in drug discovery.[13]

-

Prodrug Strategies: The carbamate linkage is a common motif in prodrug design. It can improve the pharmacokinetic properties of a parent drug and is often stable enough to survive first-pass metabolism before being cleaved enzymatically at the target site.[14]

The diagram below illustrates the general role of a protected hydroxylamine like this compound in providing a nucleophilic nitrogen for building more complex drug-like molecules.

Caption: Conceptual role in synthesis.

Part 4: Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The following information is synthesized from available safety data sheets (SDS) and GHS classifications.[1][15]

GHS Hazard Identification

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.[1]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Ensure that eyewash stations and safety showers are readily accessible.[16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Conclusion

This compound (CAS: 3426-71-9) is a cornerstone intermediate for the synthesis of complex nitrogenous compounds in pharmaceutical research. Its well-defined physicochemical properties, reliable synthesis, and clear spectroscopic profile make it a dependable tool for the medicinal chemist. Its crucial role in the production of high-impact therapeutics like Ticagrelor underscores its importance. By understanding the causality behind its synthesis and handling it with the appropriate safety precautions, researchers can fully leverage its synthetic potential to drive the discovery and development of the next generation of medicines.

References

- 1. Benzyl hydroxycarbamate | C8H9NO3 | CID 18907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. aksci.com [aksci.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Infrared Spectrometry [www2.chemistry.msu.edu]

- 10. The synthesis and some reactions of N-hydroxycarbamates (1966) | E. Boyland | 9 Citations [scispace.com]

- 11. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 14. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. capotchem.cn [capotchem.cn]

- 16. fishersci.com [fishersci.com]

Benzyl N-hydroxycarbamate: A Technical Guide for Synthetic and Medicinal Chemistry

Abstract

Benzyl N-hydroxycarbamate (Cbz-NHOH), a key reagent in synthetic organic chemistry, holds significant importance as a precursor for hydroxamic acids and as a versatile protecting group. This guide provides an in-depth analysis of its core properties, including a definitive examination of its molecular weight. We will explore validated synthesis and purification protocols, discuss its critical applications in drug development, and provide detailed safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity of this compound.

Introduction: The Role of this compound in Modern Synthesis

This compound, also known by synonyms such as N-(Benzyloxycarbonyl)hydroxylamine or N-Z-Hydroxylamine, is a stable, crystalline solid that serves as a cornerstone intermediate in pharmaceutical and fine chemical synthesis.[1][2] Its structure uniquely combines a hydroxylamine moiety with a benzyloxycarbonyl (Cbz or Z) group. This arrangement makes it an excellent electrophile and a masked form of hydroxylamine, facilitating reactions that are crucial for building complex molecular architectures.[3]

The primary utility of this compound stems from its role as a precursor to hydroxamic acids (R-CO-NHOH).[3] Hydroxamic acids are a vital class of compounds in medicinal chemistry, renowned for their ability to chelate metal ions within the active sites of enzymes.[4] This property has led to the development of numerous drugs, including potent histone deacetylase (HDAC) inhibitors for cancer therapy and matrix metalloproteinase (MMP) inhibitors for treating cardiovascular conditions.[5][6] The Cbz group provides a reliable method for protecting the nucleophilic hydroxylamine during synthesis, which can be cleanly removed under specific conditions, a critical requirement in multi-step drug synthesis.[7][8]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its effective application. The molecular characteristics of this compound are well-defined, ensuring reproducibility in experimental design.

2.1. Molecular Weight and Formula

The molecular formula for this compound is C₈H₉NO₃ .[9] Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u), the molecular weight is calculated as follows:

(8 × 12.011) + (9 × 1.008) + (1 × 14.007) + (3 × 15.999) = 167.16 g/mol

This value is consistently reported across major chemical databases and suppliers.[1][9][10][11]

2.2. Core Physicochemical Data

A summary of the key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [9] |

| Molecular Weight | 167.16 g/mol | [9][10][11] |

| CAS Number | 3426-71-9 | [9][10] |

| Appearance | White to off-white crystalline solid/powder | [1][10][12] |

| Melting Point | 65-70 °C | [10][12][13] |

| Boiling Point | ~373.4 °C (estimated) | [1] |

| Density | ~1.265 - 1.292 g/cm³ (estimated) | [12][13] |

| Solubility | Slightly soluble in DMSO and Methanol | [10][12] |

| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry | [1][10][13] |

Synthesis and Purification Protocol

The most common and reliable method for synthesizing this compound involves the reaction of benzyl chloroformate with hydroxylamine hydrochloride in a biphasic system.[10] The causality behind this choice is the high reactivity of the acid chloride with the nucleophilic hydroxylamine, while the base (sodium carbonate) neutralizes the HCl byproduct, driving the reaction to completion.

3.1. Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

3.2. Step-by-Step Experimental Protocol

This protocol is adapted from established procedures.[10]

-

Aqueous Phase Preparation: In a suitable reaction vessel equipped with mechanical stirring, dissolve sodium carbonate (1.5 eq) in deionized water. Once fully dissolved, add hydroxylamine hydrochloride (1.15 eq). Stir until a clear solution is obtained.

-

Rationale: Sodium carbonate acts as a base to free the hydroxylamine from its hydrochloride salt and to neutralize the HCl generated during the reaction.

-

-

Organic Phase Preparation: In a separate flask, dissolve benzyl chloroformate (1.0 eq) in dichloromethane (DCM).

-

Reaction: Cool the aqueous phase in an ice-water bath. Begin dropwise addition of the benzyl chloroformate solution to the stirred aqueous solution over approximately 4 hours, maintaining the temperature at or below room temperature.

-

Rationale: Slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of undesired byproducts.

-

-

Workup: After the addition is complete, continue stirring at room temperature for an additional hour. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with DCM.

-

Rationale: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

-

-

Washing and Drying: Combine all organic phases and wash with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate.

-

Rationale: The brine wash removes residual water and water-soluble impurities. Anhydrous sodium sulfate removes trace water from the organic solvent.

-

-

Isolation of Crude Product: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification by Recrystallization: Dissolve the crude solid in a minimum amount of DCM and cool the solution to 0°C in an ice-water bath. Slowly add petroleum ether dropwise with stirring until the solution becomes cloudy. Continue stirring at 0°C for 1 hour to induce crystallization.

-

Rationale: Recrystallization is a self-validating purification technique. The desired product is less soluble in the mixed solvent system (DCM/petroleum ether) at low temperatures, causing it to crystallize out while impurities remain in the solution.

-

-

Final Product: Collect the white, crystalline product by vacuum filtration, wash with a cold 3:1 mixture of petroleum ether:DCM, and dry under vacuum.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but is a critical intermediate.[2] Its primary value lies in its ability to introduce the Cbz-protected hydroxylamine moiety, a key step in the synthesis of hydroxamic acids.

4.1. Synthesis of Hydroxamic Acids

Hydroxamic acids are synthesized by coupling a carboxylic acid with a hydroxylamine source. Direct coupling can be challenging due to the reactivity of hydroxylamine.[6] this compound provides a stable, protected source. The general pathway involves N-alkylation or N-acylation followed by deprotection.

Caption: General pathway for hydroxamic acid synthesis using this compound.

This strategy is foundational in the synthesis of drugs like Vorinostat and Belinostat, which require the hydroxamic acid functional group for their therapeutic activity.[6]

4.2. Role as a Protecting Group

The benzyloxycarbonyl (Cbz) group is a classic and robust protecting group for amines.[8] In this compound, it serves to moderate the nucleophilicity of the hydroxylamine. The Cbz group is stable to a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).[14] This orthogonality is essential in complex syntheses where other protecting groups, such as Boc (acid-labile) or Fmoc (base-labile), are present.[7]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified as an irritant.[9] It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15] Some reports also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[15]

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water.[16] If irritation persists, seek medical attention.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15][16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The material is noted to be moisture-sensitive.[10][12] Keep away from incompatible substances.

Conclusion

This compound is a compound of significant utility, primarily defined by its precise molecular weight of 167.16 g/mol and its role as a key synthetic intermediate. Its value to researchers and drug development professionals is rooted in its function as a stable, protected hydroxylamine source, enabling the reliable synthesis of hydroxamic acids—a pharmacophore of proven therapeutic importance. The well-established protocols for its synthesis and the specific conditions for the removal of its Cbz protecting group make it an indispensable tool in the arsenal of the modern medicinal chemist. Adherence to strict safety protocols is mandatory for its handling and application.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 6. Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors [organic-chemistry.org]

- 7. Protective Groups [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Benzyl hydroxycarbamate | C8H9NO3 | CID 18907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 3426-71-9 [chemicalbook.com]

- 11. parchem.com [parchem.com]

- 12. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. This compound, CAS No. 3426-71-9 - iChemical [ichemical.com]

- 14. Cbz-Protected Amino Groups [organic-chemistry.org]

- 15. aksci.com [aksci.com]

- 16. BENZYL N-(3-HYDROXYPROPYL)CARBAMATE Safety Data Sheets(SDS) lookchem [lookchem.com]

Benzyl N-hydroxycarbamate chemical properties

An In-Depth Technical Guide to Benzyl N-hydroxycarbamate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (CAS No. 3426-71-9), a versatile reagent pivotal in pharmaceutical research and synthetic organic chemistry. We will move beyond simple data recitation to offer field-proven insights into its core chemical properties, synthesis, and critical applications, with a focus on the causality behind experimental choices.

Core Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as N-(Benzyloxycarbonyl)hydroxylamine or N-Cbz-hydroxylamine, is a stable, crystalline solid that serves as a cornerstone reagent for introducing a protected hydroxylamine moiety.[1][2][3] Its benzyloxycarbonyl (Cbz or Z) protecting group offers robust stability under various conditions while allowing for clean deprotection, typically via catalytic hydrogenation. This combination of stability and reactivity makes it an invaluable intermediate.[4]

The fundamental structure of the molecule is depicted below.

Caption: Molecular Structure of this compound.

Summary of Physicochemical Data

The quantitative properties of this compound are summarized below for quick reference. These values are critical for experimental design, including solvent selection and reaction temperature control.

| Property | Value | Reference(s) |

| CAS Registry Number | 3426-71-9 | [5] |

| Molecular Formula | C₈H₉NO₃ | [2][5] |

| Molecular Weight | 167.16 g/mol | [2][5] |

| Appearance | White to off-white crystalline solid/powder | [1][4] |

| Melting Point | 65-70 °C | [1][6][7] |

| Boiling Point | 373.4 °C at 760 mmHg (estimated) | [4][6] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| Storage Temperature | Room Temperature, keep sealed in dry | [1] |

| Sensitivity | Moisture Sensitive | [1] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound post-synthesis or before use.

-

¹H NMR (Proton NMR): The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments. The five aromatic protons of the benzyl group typically appear as a multiplet in the δ 7.2-7.4 ppm range. A sharp singlet corresponding to the two benzylic methylene (-CH₂-) protons is expected around δ 5.1 ppm. The N-H and O-H protons are exchangeable and may appear as broad singlets.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show signals for the aromatic carbons between δ 127-138 ppm, the benzylic carbon around δ 65-70 ppm, and the carbonyl carbon of the carbamate group significantly downfield, typically in the δ 155-160 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A broad absorption band is expected in the 3200-3400 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. A strong, sharp peak characteristic of the carbonyl (C=O) group in the carbamate will be present around 1680-1720 cm⁻¹.[2][8]

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 168.06.

Synthesis and Purification Protocol

The most reliable and widely used synthesis of this compound involves the reaction of benzyl chloroformate with hydroxylamine hydrochloride under basic conditions.[7] This procedure is effective due to the high reactivity of the acid chloride with the nucleophilic hydroxylamine and the use of a base to neutralize the HCl generated, driving the reaction to completion.

Caption: Workflow for Synthesis and Purification.

Step-by-Step Synthesis Methodology

This protocol is adapted from established laboratory procedures.[7]

-

Prepare Base Solution: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium carbonate (Na₂CO₃, ~1.5 equivalents) in deionized water. The sodium carbonate acts as a base to neutralize the HCl salt of hydroxylamine and the HCl byproduct formed during the reaction, preventing the protonation of the hydroxylamine nucleophile.

-

Add Hydroxylamine: To the stirring carbonate solution, add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.1-1.2 equivalents) portion-wise. Stir until fully dissolved.

-

Prepare Benzyl Chloroformate: In a separate beaker, dissolve benzyl chloroformate (1.0 equivalent) in dichloromethane (DCM).

-

Reaction Execution: Cool the hydroxylamine solution in an ice-water bath. Slowly add the benzyl chloroformate/DCM solution dropwise via the dropping funnel over approximately 4 hours. Causality Insight: A slow, controlled addition at low temperature is critical to manage the exothermic reaction and prevent the formation of side products, such as dibenzyl carbonate.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction proceeds to completion.

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add more deionized water to fully dissolve the salts. Separate the organic (DCM) layer. Extract the aqueous layer three times with fresh portions of DCM to recover any dissolved product.[7]

-

Washing and Drying: Combine all organic extracts and wash them with a saturated brine solution. This step helps to remove residual water and inorganic salts. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the DCM solvent under reduced pressure using a rotary evaporator at a bath temperature below 40 °C. This will yield the crude product.

-

Purification by Recrystallization: Dissolve the crude solid in a minimal amount of hot DCM. Cool the solution to 0 °C in an ice-water bath and then slowly add petroleum ether dropwise until the solution becomes cloudy, inducing crystallization. Allow the solution to crystallize at 0 °C for at least one hour.[7] Causality Insight: The DCM/petroleum ether solvent system is chosen for its differential solubility properties. The product is soluble in DCM but poorly soluble in petroleum ether, allowing for selective precipitation of the pure compound upon addition of the anti-solvent.

-

Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash the crystals with a pre-cooled mixture of petroleum ether and DCM (e.g., 3:1 v/v), and dry under vacuum at a modest temperature (~35 °C).[7] A typical yield for this procedure is in the 60-70% range.

Core Reactivity and Synthetic Applications

The primary utility of this compound lies in its function as a stable, protected source of hydroxylamine, particularly for the synthesis of hydroxamic acids.

Synthesis of Hydroxamic Acids

Hydroxamic acids (R-CO-NHOH) are a class of compounds with significant biological activity, notably as inhibitors of metalloenzymes like histone deacetylases (HDACs).[9] The direct synthesis of hydroxamic acids from carboxylic acids and free hydroxylamine can be challenging due to the instability of hydroxylamine and competing side reactions. This compound provides a robust Cbz-protected hydroxylamine that can be cleanly coupled to carboxylic acids using standard peptide coupling reagents.

Caption: Reaction Mechanism for Hydroxamic Acid Synthesis.

Representative Protocol: Carboxylic Acid to Hydroxamic Acid

-

Acid Activation: Dissolve the carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equivalents) and, optionally, an activator like 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents). Causality Insight: The coupling agent reacts with the carboxylic acid to form a highly reactive intermediate (an O-acylisourea ester), which is susceptible to nucleophilic attack. HOBt is often included to suppress side reactions and minimize potential racemization if the carboxylic acid has a chiral center.

-

Coupling Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This aqueous workup removes the coupling agent byproducts and unreacted starting materials.

-

Purification of Protected Intermediate: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude Cbz-protected hydroxamic acid by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %). Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the deprotection is complete (monitored by TLC/LC-MS).

-

Final Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with fresh solvent. Concentrate the filtrate under reduced pressure to yield the final hydroxamic acid.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemical reagents is paramount.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

-

Handling: this compound is listed as an irritant.[2] Avoid contact with skin, eyes, and clothing. Do not breathe in the dust. Handle in a well-ventilated area or a chemical fume hood.[10][12]

-

Storage: The compound is sensitive to moisture.[1] Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[1]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its stability as a protected form of hydroxylamine, combined with straightforward and high-yielding synthetic protocols, makes it an indispensable tool for researchers, particularly in the development of hydroxamic acid-based therapeutics. Understanding the principles behind its synthesis and application allows for its effective and safe implementation in the laboratory.

References

- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Benzyl hydroxycarbamate | C8H9NO3 | CID 18907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(Benzyloxycarbonyl)hydroxylamine 99 3426-71-9 [sigmaaldrich.com]

- 4. innospk.com [innospk.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound, CAS No. 3426-71-9 - iChemical [ichemical.com]

- 7. This compound | 3426-71-9 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. aksci.com [aksci.com]

- 11. biosynth.com [biosynth.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of Benzyl N-hydroxycarbamate

Introduction: The Role and Significance of Benzyl N-hydroxycarbamate

This compound (CAS No. 3426-71-9), also known by synonyms such as N-(Benzyloxycarbonyl)hydroxylamine and N-Cbz-hydroxylamine, is a crucial intermediate in organic synthesis, particularly within the realms of pharmaceutical and medicinal chemistry.[1] Its unique structural features, combining a benzyl carbamate protecting group with a hydroxylamine functionality, make it a versatile building block for the synthesis of a wide array of more complex molecules. The hydroxylamine moiety is a potent nucleophile and a precursor to nitroxyl radicals (HNO), which are of significant interest in physiological and pharmacological research.[2]

This technical guide provides a comprehensive overview of the core physical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its key characteristics, provide detailed experimental protocols for its synthesis and characterization, and discuss its stability and handling to ensure its effective and safe utilization in the laboratory.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthetic chemistry. These properties dictate the choice of solvents for reactions and purification, appropriate storage conditions, and the analytical techniques best suited for its characterization.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 3426-71-9 | [1] |

| Molecular Formula | C₈H₉NO₃ | [3] |

| Molecular Weight | 167.16 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 62-70 °C | [4] |

| Boiling Point | 295.73 °C (rough estimate) | [4] |

| Density | 1.2917 g/cm³ (rough estimate) | [4] |

| pKa | 9.20 ± 0.23 (Predicted) | [4] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in reactions and for its purification. Based on available data and the behavior of structurally similar compounds, a qualitative solubility profile is presented below.

| Solvent | Qualitative Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] |

| Methanol | Slightly Soluble | [4] |

| Dichloromethane | Soluble | [1] |

| Chloroform | Soluble | [5] |

| Ethyl Acetate | Soluble | |

| Acetone | Soluble | |

| Water | Poorly Soluble | [6] |

| Ethanol | Soluble | [7] |

Note: "Soluble" indicates that the compound is likely to dissolve to a practical extent for synthetic reactions and chromatographic applications.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the reaction of benzyl chloroformate with hydroxylamine hydrochloride in the presence of a base. This protocol is designed to be self-validating, with clear steps for reaction setup, workup, and purification.

Reaction Causality

The hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl chloroformate. The base, in this case, sodium carbonate, serves two crucial roles: it deprotonates the hydroxylamine hydrochloride to generate the free hydroxylamine, which is a more potent nucleophile, and it neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards product formation. Dichloromethane is chosen as the organic solvent due to its ability to dissolve the benzyl chloroformate and the final product, while being immiscible with the aqueous solution of the base and hydroxylamine salt.

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Preparation of the Aqueous Phase: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium carbonate (1.5 equivalents) in deionized water. To this stirred solution, add hydroxylamine hydrochloride (1.15 equivalents).[1]

-

Reaction Setup: Cool the flask in an ice-water bath. Dissolve benzyl chloroformate (1.0 equivalent) in dichloromethane.

-

Addition of Benzyl Chloroformate: Slowly add the dichloromethane solution of benzyl chloroformate to the vigorously stirred aqueous mixture over a period of approximately 4 hours, maintaining the temperature at or below room temperature.[1]

-

Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional hour.

-

Workup: Transfer the reaction mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer three times with dichloromethane. Combine all organic layers.[1]

-

Washing and Drying: Wash the combined organic layers with saturated sodium chloride (brine) solution, and then dry over anhydrous sodium sulfate.

-

Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot dichloromethane. Slowly add petroleum ether until the solution becomes cloudy. Cool the mixture in an ice bath for at least one hour to induce crystallization.[1]

-

Final Product Isolation: Collect the white crystalline solid by vacuum filtration, wash with a cold 3:1 mixture of petroleum ether and dichloromethane, and dry under vacuum.[1]

Spectroscopic Characterization: A Guide to Structural Verification

Confirmation of the identity and purity of the synthesized this compound is essential. The following protocols for ¹H NMR and FT-IR spectroscopy are designed to provide unambiguous structural verification.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the presence of the key structural motifs in this compound: the benzyl group and the carbamate protons.

Caption: Workflow for ¹H NMR analysis.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm. Integrate all peaks.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

~5.2 ppm (singlet, 2H): Corresponds to the two protons of the benzylic methylene group (-CH₂-).

-

~7.4 ppm (multiplet, 5H): Represents the five aromatic protons of the phenyl ring.

-

Broad signals for -NH- and -OH protons: The chemical shifts of these exchangeable protons can vary depending on the concentration and purity of the sample. They may appear as broad singlets and their integration may not be exact.

FT-IR Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule, such as the carbonyl group of the carbamate, the N-H and O-H bonds, and the aromatic C-H bonds.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of dry this compound into a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly.

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure to form a thin, transparent pellet.[6]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. First, acquire a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample.

-

Data Analysis: The final spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected FT-IR Absorption Bands (KBr Pellet):

-

3300-3100 cm⁻¹ (broad): N-H and O-H stretching vibrations.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~1700 cm⁻¹ (strong): C=O (carbonyl) stretching of the carbamate group.

-

~1500-1400 cm⁻¹: Aromatic C=C stretching.

-

~1250 cm⁻¹: C-O stretching.

Stability and Storage

N-substituted hydroxylamines can be sensitive to air and moisture.[5] Therefore, proper storage and handling of this compound are crucial to maintain its purity and integrity.

-

Storage Conditions: It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place.[4] For long-term storage, refrigeration (2-8 °C) is advisable to slow down potential degradation.

-

Handling: Handle the compound in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. As it is sensitive to moisture, minimize its exposure to the atmosphere.[4]

Safety and Handling

Based on available safety data sheets (SDS) and GHS classifications, this compound should be handled with appropriate care.

-

GHS Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] May also cause respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical properties. This guide has provided a comprehensive overview of its key characteristics, detailed and validated protocols for its synthesis and characterization, and essential information on its stability, storage, and safe handling. By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and effectively utilize this compound in their synthetic endeavors.

References

- 1. Benzyl hydroxycarbamate | C8H9NO3 | CID 18907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tert-Butyl N-hydroxycarbamate | 36016-38-3 [chemicalbook.com]

- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 7. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

Introduction: The Role of Benzyl N-hydroxycarbamate in Synthetic Chemistry

An In-Depth Technical Guide to the Solubility of Benzyl N-hydroxycarbamate in Organic Solvents

This compound (CAS: 3426-71-9), also known as N-(Benzyloxycarbonyl)hydroxylamine, is a crucial intermediate in organic and medicinal chemistry.[1] Its unique structure, featuring a benzyl protecting group on a hydroxylamine core, makes it a versatile reagent in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.[2][3] Understanding the solubility of this white crystalline solid is not merely an academic exercise; it is a fundamental prerequisite for its effective use in reaction design, purification, and formulation.

This guide provides a detailed examination of the solubility characteristics of this compound. Moving beyond a simple list of solvents, we will explore the underlying physicochemical principles that govern its dissolution. We will synthesize theoretical knowledge with practical, field-proven methodologies to provide researchers, scientists, and drug development professionals with a robust framework for predicting and manipulating the solubility of this important compound.

Part 1: The Theoretical Framework of Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. A thorough analysis of this compound's structure is the key to predicting its behavior in various organic media.

Molecular Structure and Physicochemical Properties

This compound (C₈H₉NO₃, MW: 167.16 g/mol ) is an amphiphilic molecule, meaning it possesses both non-polar and polar regions.[2][4]

-

Non-Polar Region: The benzyl group (C₆H₅CH₂) provides a significant non-polar, aromatic character, promoting interactions with lipophilic and non-polar solvents through van der Waals forces.

-

Polar Region: The N-hydroxycarbamate functional group (-O-C(=O)NHOH) is highly polar. It features two hydrogen bond donors (from the N-H and O-H groups) and three hydrogen bond acceptors (the two oxygen atoms of the carbonyl and ether linkage, and the nitrogen atom).[4] This region is responsible for strong interactions with polar solvents.

Key computed properties provide further insight into its expected solubility:

-

XLogP3: 1.2. This value indicates a slight preference for a non-polar environment over an aqueous one, but it is low enough to suggest significant polarity.[4]

-

Topological Polar Surface Area (TPSA): 58.6 Ų. This value reflects the surface area of the polar atoms, and a TPSA in this range is indicative of a molecule with considerable polar characteristics capable of forming multiple hydrogen bonds.[4]

-

Predicted pKa: 9.20 ± 0.23. The hydroxyl group attached to the nitrogen is weakly acidic, implying that solubility can be dramatically increased in basic organic solutions capable of facilitating deprotonation.[2]

Governing Principles: "Like Dissolves Like"

The adage "like dissolves like" remains a powerful guiding principle in solubility prediction.[5][6] For this compound, this means:

-

Polar Solvents (e.g., alcohols, DMSO, DMF) are expected to be effective solvents. Polar protic solvents like methanol can engage in hydrogen bonding with both the donor and acceptor sites of the N-hydroxycarbamate group. Polar aprotic solvents like DMSO can act as strong hydrogen bond acceptors.

-

Non-Polar Solvents (e.g., hexane, toluene) are expected to be poor solvents. While the benzyl group can interact with these solvents, the highly polar N-hydroxycarbamate group cannot form favorable interactions, making the energetic cost of dissolution high.

-

Solvents of Intermediate Polarity (e.g., dichloromethane, ethyl acetate) will likely show moderate solubility, balancing interactions with both the polar and non-polar regions of the molecule.

Caption: Intermolecular forces between this compound and solvent types.

Part 2: Solubility Profile and Influencing Factors

While comprehensive quantitative solubility data for this compound is not widely published, a reliable qualitative and predictive profile can be constructed from its chemical properties and available data points.

Qualitative and Predictive Solubility Table

The following table summarizes the reported and predicted solubility of this compound in common organic solvents. Predictions are grounded in the theoretical principles discussed above.

| Solvent Class | Example Solvent | Reported/Predicted Solubility | Rationale for Interaction |

| Polar Protic | Methanol | Slightly Soluble (Reported)[2] | Strong hydrogen bonding with the N-hydroxycarbamate group. The small alkyl chain offers minimal non-polar repulsion. |

| Ethanol | Soluble (Predicted) | Similar to methanol, provides strong hydrogen bonding capabilities. | |

| Polar Aprotic | DMSO | Slightly Soluble (Reported)[2] | Strong hydrogen bond acceptor, interacts favorably with the N-H and O-H protons. |

| Acetone | Sparingly Soluble (Predicted) | Moderate polarity and can act as an H-bond acceptor, but less effective than DMSO. | |

| Acetonitrile | Sparingly Soluble (Predicted) | Polar, but a weaker H-bond acceptor, leading to less favorable interactions. | |

| Halogenated | Dichloromethane (DCM) | Soluble (Predicted) | Intermediate polarity capable of dissolving compounds with both polar and non-polar character. Used as a solvent in its synthesis.[3] |

| Chloroform | Soluble (Predicted) | Similar to DCM, effective at dissolving moderately polar compounds. | |

| Ethers | Diethyl Ether | Sparingly Soluble (Predicted) | Primarily non-polar with some H-bond accepting ability; likely insufficient to overcome the solute's crystal lattice energy effectively. |

| Tetrahydrofuran (THF) | Soluble (Predicted) | More polar than diethyl ether, offering a better balance for dissolving the amphiphilic molecule. | |

| Non-Polar | Hexane | Insoluble (Predicted) | Fails to provide favorable interactions for the highly polar N-hydroxycarbamate group. |

| Toluene | Sparingly Soluble (Predicted) | The aromatic ring can interact with the benzyl group of the solute, but it offers no stabilization for the polar head. |

Key Factors That Modulate Solubility

-

Temperature: For most solid solutes, solubility increases with temperature.[6] This is because the additional thermal energy helps overcome the crystal lattice energy of the solid and promotes mixing. When performing crystallizations, this principle is used to dissolve the compound in a minimal amount of hot solvent.

-

Purity of the Solute: Impurities can disrupt the crystal lattice of this compound, sometimes leading to an apparent increase in solubility or difficulty in crystallization.

-

Presence of a Base: Given its acidic proton (predicted pKa ≈ 9.2), the solubility of this compound can be significantly enhanced in the presence of a non-nucleophilic organic base (e.g., triethylamine, DBU). The base deprotonates the hydroxylamine, forming a highly polar salt that is more soluble in polar solvents.

Part 3: Experimental Protocol for Solubility Determination

A systematic approach is essential for accurately determining solubility in the laboratory. The following protocol provides a reliable, self-validating workflow for qualitative and semi-quantitative assessment.[5][7][8]

Mandatory Safety Precautions

Always handle this compound and all organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

Experimental Workflow Diagram

Caption: Step-by-step workflow for qualitative solubility determination.

Step-by-Step Methodology

-

Preparation: Accurately weigh approximately 25 mg of this compound into a clean, dry, and labeled vial or small test tube.

-

Initial Solvent Addition: Add 0.25 mL of the selected organic solvent to the vial.

-

Mixing: Cap the vial and vortex or shake vigorously for 1-2 minutes at room temperature.

-

Initial Observation: Visually inspect the mixture. If the solid has completely dissolved, the compound is considered "very soluble" in that solvent (>100 mg/mL).

-

Incremental Addition: If the solid has not completely dissolved, add another 0.25 mL of the solvent (total volume 0.50 mL) and repeat the vigorous mixing.

-

Second Observation: If the solid is now dissolved, it is "soluble" (approx. 50 mg/mL).

-

Final Additions: Continue adding the solvent in 0.25 mL increments, with vigorous mixing after each addition, up to a total volume of 1.0 mL.

-

If dissolution occurs after 0.75 mL total, it is "sparingly soluble" (approx. 33 mg/mL).

-

If dissolution occurs after 1.0 mL total, it is "slightly soluble" (approx. 25 mg/mL).

-

If the solid remains undissolved after 1.0 mL, it is considered "insoluble" (<25 mg/mL).

-

-

Record Keeping: Meticulously record the observations for each solvent tested in a laboratory notebook.

This method provides a semi-quantitative and reproducible assessment of solubility, which is crucial for making informed decisions in experimental design. For highly accurate, quantitative data, advanced techniques such as the shake-flask method followed by HPLC analysis or quantitative NMR (qNMR) can be employed.[6]

Conclusion

This compound presents a classic case of an amphiphilic molecule whose solubility is a delicate balance between its non-polar benzyl group and its highly polar N-hydroxycarbamate head. While specific quantitative data remains limited in the literature, a robust, predictive understanding can be achieved by applying the fundamental principle of "like dissolves like." Its solubility is highest in polar solvents, particularly those capable of hydrogen bonding, and in halogenated solvents of intermediate polarity. Conversely, it is largely insoluble in non-polar aliphatic or aromatic solvents. This knowledge, combined with the systematic experimental protocol provided, empowers researchers to confidently select appropriate solvent systems for synthesis, purification, and formulation, thereby maximizing the utility of this valuable chemical intermediate.

References

- 1. innospk.com [innospk.com]

- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 3426-71-9 [chemicalbook.com]

- 4. Benzyl hydroxycarbamate | C8H9NO3 | CID 18907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

Benzyl N-hydroxycarbamate stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Benzyl N-hydroxycarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound (also known as N-Benzyloxycarbonylhydroxylamine) is a crucial reagent and building block in synthetic organic chemistry and medicinal chemistry.[1][2] Its utility stems from the N-hydroxycarbamate functionality, which serves as a versatile precursor for the synthesis of various biologically active molecules, including hydroxamic acids, which are prominent motifs in enzyme inhibitors. Given its reactive nature, a thorough understanding of its stability profile is paramount for ensuring the integrity of experimental outcomes, the reliability of analytical data, and the safety of laboratory personnel.

This guide provides a comprehensive overview of the factors influencing the stability of this compound, details its primary degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and stability assessment.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential before delving into its stability. These properties dictate its handling and formulation characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | White Crystalline Solid | [3] |

| Melting Point | 65-70 °C | [3][4][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][4] |

| pKa | 9.20 ± 0.23 (Predicted) | [3] |

Core Stability Profile: Critical Factors and Mechanisms

The stability of this compound is not absolute; it is influenced by several environmental factors. The inherent reactivity of the N-hydroxycarbamate moiety, a derivative of the unstable parent compound hydroxylamine[6], makes it susceptible to degradation.

Hydrolytic Stability

The ester-like carbamate linkage is the primary site of hydrolytic instability.

-

Mechanism: The compound is particularly susceptible to base-catalyzed hydrolysis. In alkaline conditions, the hydroxyl group's proton can be abstracted, initiating an elimination-addition cascade (E1cB mechanism) or direct nucleophilic attack at the carbonyl carbon.[7] This process leads to the cleavage of the carbamate bond.

-

Causality: Carbamates, in general, are known to degrade via chemical hydrolysis, a process that is significantly accelerated in alkaline (high pH) water.[8] Studies on related phenyl N-hydroxycarbamates confirm that degradation proceeds rapidly in basic solutions, ultimately yielding the corresponding alcohol (benzyl alcohol), carbonate, and ammonia derivatives.[7] Acidic conditions can also promote hydrolysis, albeit typically at a slower rate than in basic media.

Thermal Stability

-

Mechanism: With a relatively low melting point of 65-70 °C, this compound should be considered thermally sensitive.[3][4][5] Above its melting point, or during prolonged heating, thermal decomposition can occur. Potential pathways include decarboxylation or fragmentation of the molecule. The benzyl group itself can undergo complex thermal reactions at very high temperatures to form species like fulvenallene.[9][10] While these extreme conditions are not typical for storage, they highlight the inherent energetic potential of the molecule.

-

Causality: The N-O bond in hydroxylamine derivatives is relatively weak, making it a potential point of cleavage upon thermal stress. The energy input from heat can overcome the activation energy for various decomposition reactions, leading to the formation of more stable, lower-energy products.

Photostability

-

Mechanism: Carbamate-containing compounds are known to absorb UV radiation, which can induce photochemical degradation.[11][12] Common photodegradation pathways for carbamates include photo-Fries rearrangements and fragmentation reactions.[11] Irradiation can lead to the cleavage of the carbamate bond, generating radical species that can propagate further reactions.

-

Causality: The aromatic benzyl group and the carbonyl group act as chromophores, absorbing light energy. This absorbed energy excites the molecule to a higher energy state, from which it can relax by breaking chemical bonds, leading to degradation. Therefore, exposure to direct sunlight or other UV sources can significantly compromise the compound's purity.[12]

Sensitivity to Moisture and Atmosphere

-

Mechanism: Several sources note that this compound is "Moisture Sensitive".[3] This is directly linked to its hydrolytic instability. The presence of water, even atmospheric humidity, can facilitate slow hydrolysis over time. Furthermore, the hydroxylamine moiety can be susceptible to oxidation.

-

Causality: As a hygroscopic solid, it can adsorb water from the atmosphere, creating a localized aqueous environment on the crystal surface where hydrolysis can occur. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) is advisable to displace both moisture and oxygen, thereby preventing hydrolysis and potential oxidative degradation.

Primary Degradation Pathways

Understanding the specific chemical transformations that occur during degradation is crucial for developing stability-indicating analytical methods.

Hydrolytic Degradation Pathway

Under aqueous conditions, particularly at basic pH, this compound degrades into benzyl alcohol and an unstable N-hydroxycarbamic acid intermediate, which further decomposes.

References

- 1. Benzyl hydroxycarbamate | C8H9NO3 | CID 18907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 3426-71-9 [chemicalbook.com]

- 5. This compound, CAS No. 3426-71-9 - iChemical [ichemical.com]

- 6. Lessons [ncsp.tamu.edu]

- 7. Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. "Thermal decomposition of the benzyl radical to fulvenallene (C 7H 6) +" by Gabriel Da Silva, John A. Cole et al. [digitalcommons.njit.edu]

- 11. scispace.com [scispace.com]

- 12. Photodegradation of the carbamate insecticide pirimicarb - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Benzyl N-hydroxycarbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Benzyl N-hydroxycarbamate (CAS 3426-71-9). As a crucial intermediate in pharmaceutical synthesis, a thorough understanding of its structural characterization is paramount. This document moves beyond a simple data repository to offer insights into the interpretation of the spectra, the rationale behind experimental procedures, and a framework for obtaining high-quality, reliable data.

Introduction to this compound and NMR Spectroscopy

This compound is a versatile organic compound utilized in the synthesis of a variety of pharmaceutical agents.[1] Its structure incorporates a benzyl group, a carbamate linkage, and a hydroxylamine moiety, all of which present distinct features in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the elucidation of molecular structures.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For drug development professionals, unambiguous spectral assignment is critical for compound verification, purity assessment, and regulatory submissions.

Predicted and Interpreted NMR Spectral Data

¹H NMR Spectral Data Summary

The proton NMR spectrum of this compound exhibits characteristic signals for the benzyl group protons and the exchangeable protons of the N-hydroxycarbamate functionality. The interpretation of these signals is crucial for confirming the presence and integrity of these key structural motifs.

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| C₆H₅- | ~7.35 | Multiplet | - | 5H |

| -CH₂- | ~5.15 | Singlet | - | 2H |

| -NH-OH | Broad | Singlet (broad) | - | 2H |

¹³C NMR Spectral Data Summary

The ¹³C NMR spectrum provides a definitive count of the unique carbon environments within the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~158 |

| C (ipso) | ~135 |

| C (aromatic) | ~128-129 |

| -CH₂- | ~68 |

In-depth Spectral Analysis and Interpretation

A detailed understanding of the NMR spectra requires an appreciation of the factors influencing chemical shifts and coupling patterns.

Analysis of the ¹H NMR Spectrum

-

Aromatic Protons (C₆H₅-): The five protons of the phenyl ring are expected to resonate in the aromatic region, typically between 7.2 and 7.5 ppm.[4] Due to their similar chemical environments, they often appear as a complex, overlapping multiplet.

-

Benzylic Protons (-CH₂-): The two protons of the methylene bridge between the phenyl ring and the carbamate oxygen are chemically equivalent and thus appear as a singlet. Their proximity to the electronegative oxygen atom deshields them, causing them to resonate downfield, around 5.15 ppm.

-

Exchangeable Protons (-NH-OH): The protons attached to the nitrogen and oxygen atoms are acidic and undergo rapid chemical exchange with each other and with trace amounts of water in the NMR solvent. This rapid exchange typically results in a broad singlet that integrates to two protons. The exact chemical shift of this peak is highly dependent on the solvent, concentration, and temperature.

Analysis of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carbamate group is significantly deshielded due to the electron-withdrawing nature of the two adjacent heteroatoms (N and O) and the double bond. Its resonance is predicted to be around 158 ppm.[5]

-

Aromatic Carbons (C₆H₅-): The benzene ring will show four distinct signals: one for the ipso-carbon (the carbon attached to the -CH₂O- group) and three for the ortho, meta, and para carbons. The ipso-carbon is expected around 135 ppm, while the other aromatic carbons will appear in the typical range of 128-129 ppm.

-

Benzylic Carbon (-CH₂-): The carbon of the benzylic methylene group is attached to an electronegative oxygen atom, which shifts its resonance downfield to approximately 68 ppm.

Experimental Protocol: A Self-Validating System for High-Quality NMR Data Acquisition

The following protocol is designed to ensure the acquisition of accurate and reproducible NMR data for this compound and similar organic compounds. Each step includes a rationale to foster a deeper understanding of the experimental choices.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[6]

-

Rationale: This amount ensures a sufficient signal-to-noise ratio for a timely acquisition without causing issues related to sample viscosity or solubility.

-

-